3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-ethoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with 2-ethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-20-14-6-4-3-5-13(14)16-18-15(19-21-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFEUQJMPUVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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